![molecular formula C13H21N3O4 B13729252 Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound that features a pyrazole ring substituted with a Boc-protected amino group and a methyl ester. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The Boc-protected amino group allows for selective modification and targeting within complex biological environments.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the Boc protection, making it more reactive.
Ethyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to the presence of the Boc-protected amino group, which provides stability and selectivity in synthetic applications. The combination of the pyrazole ring and the Boc-protected amino group makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-8-9(7-14-12(18)20-13(2,3)4)10(11(17)19-6)16(5)15-8/h7H2,1-6H3,(H,14,18) |
InChI Key |
XDFXPCJGJACULM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


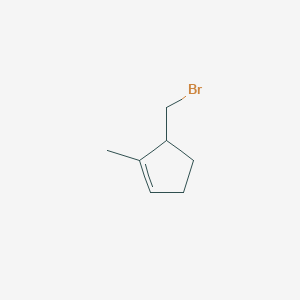
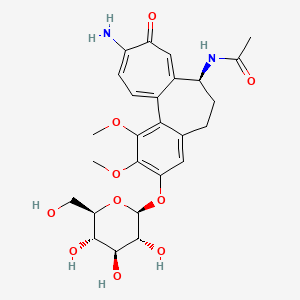

![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
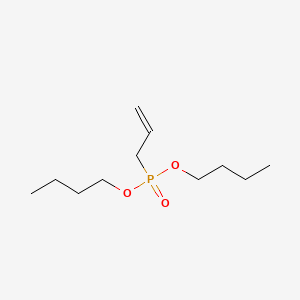
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)


![2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
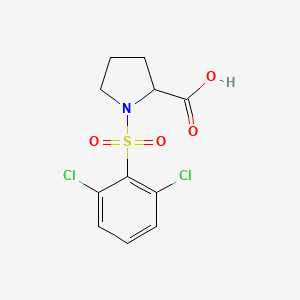
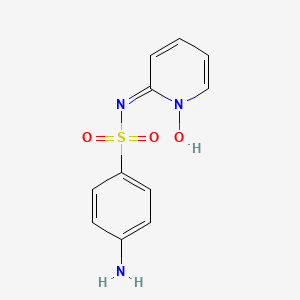
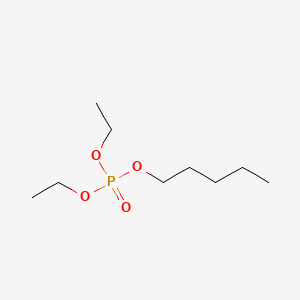
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
